

Borapetoside E selectivity profile against related targets

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Compound Focus: Borapetoside E

Cat. No.: S1816490

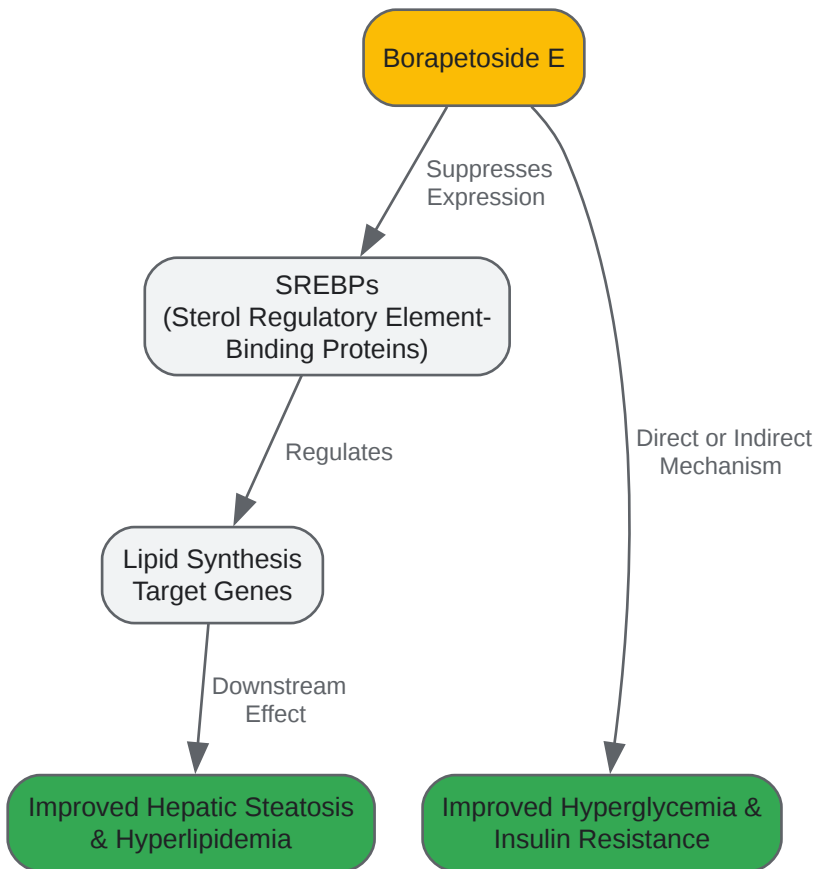
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Available Experimental Data on Borapetoside E

The table below summarizes the key in vivo findings for **Borapetoside E** from scientific studies:

Experimental Model	Treatment Protocol	Key Efficacy Findings	Reference
HFD-induced obese mice (in vivo)	Intraperitoneal injection [1]	Markedly improved hyperglycemia , insulin resistance , hepatic steatosis , and hyperlipidemia ; Effects were comparable or better than metformin [1].	[1]
Alloxan-induced hyperglycemic mice & db/db type 2 diabetic mice (in vivo)	Not fully specified (dose-dependent)	Significantly reduced serum glucose levels in a dose-dependent manner [2].	[2]

A proposed mechanism of action for **Borapetoside E**, based on the described in vivo study [1], can be visualized as follows:



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The Selectivity Data Gap

The available research primarily establishes **efficacy in animal models and a high-level mechanism**. The search results do not contain specific data on **Borapetoside E**'s binding affinity or activity against a panel of related off-targets, which is required for a definitive selectivity profile.

- **Lack of Comparative Data:** While one study mentions its effect was comparable to metformin [1], this is an efficacy comparison, not a molecular target selectivity comparison against other related receptors or enzymes.
- **Focus on Related Compounds:** Other borapetosides (A, B, C) and borapetols from *T. crispa* have been studied for different activities [3] [4], but this data does not directly inform on **Borapetoside E**'s selectivity.

How to Approach the Selectivity Question

Given the current data gap, here are practical steps you can take to build a more complete profile:

- **Explore Broader Mechanisms:** The suppression of **SREBPs** is a significant finding [1]. You could investigate the selectivity of other known SREBP inhibitors to form a hypothesis about **Borapetoside E**'s potential target landscape.
- **Utilize Computational Tools:** As highlighted in one review, computational methods like molecular docking and dynamics are valuable for predicting drug-target interactions and profiling polypharmacology, especially when experimental data is scarce [5].
- **Investigate the Plant Source:** Be aware that the source plant, *Tinospora crispa*, has been associated with cases of hepatotoxicity, which researchers attribute to its content of furanoditerpenoids (the class including **Borapetoside E**) [6] [7]. This underscores the importance of thorough selectivity and safety profiling.

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References

1. Borapetoside E, a Clerodane Diterpenoid Extracted From ... [pubmed.ncbi.nlm.nih.gov]
2. Clerodane Diterpenoids with Anti-hyperglycemic Activity ... [pmc.ncbi.nlm.nih.gov]
3. Hypoglycemic action of borapetoside A from the plant ... [sciencedirect.com]
4. Antidiabetic Effect of Oral Borapetol B Compound, Isolated ... [pmc.ncbi.nlm.nih.gov]
5. A review on computational tools for antidiabetic herbs ... [link.springer.com]
6. Clerodane furanoditerpenoids as the probable cause of ... [nature.com]
7. Development of a chemical fingerprint as a tool to ... [sciencedirect.com]

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